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Compound of Interest

Compound Name: Acetophenone-13C6

Cat. No.: B3333693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Acetophenone-13C6, an isotopically labeled variant of acetophenone. While experimental

spectra for the fully labeled phenyl ring (13C6) are not widely published, this document outlines

the expected spectral characteristics based on the well-documented data of unlabeled

acetophenone and the principles of isotopic labeling. This guide is intended to assist

researchers in predicting, interpreting, and utilizing the spectral data of Acetophenone-13C6 in

various scientific applications, including metabolic profiling, mechanistic studies, and as an

internal standard in quantitative mass spectrometry.

Data Presentation: Predicted and Reference
Spectral Data
The following tables summarize the key spectral data for Acetophenone. The data for

Acetophenone-13C6 are predicted based on the known effects of 13C labeling.

Table 1: Nuclear Magnetic Resonance (NMR) Data
1H NMR (Proton NMR)

The 1H NMR spectrum of Acetophenone-13C6 is expected to show significant changes in the

aromatic region due to one-bond and two-bond coupling between the ring protons and the 13C
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nuclei. The methyl singlet will also exhibit coupling to the adjacent carbonyl carbon if it is 13C

labeled, and potentially long-range coupling to the 13C-labeled ring.

Compound Proton
Chemical

Shift (δ) ppm
Multiplicity

J-coupling

(Hz)
Notes

Acetophenon

e
Methyl (-CH₃) ~2.6 Singlet - In CDCl₃

Aromatic

(ortho)
~7.9 Multiplet ~7-8 In CDCl₃[1]

Aromatic

(meta)
~7.4 Multiplet ~7-8 In CDCl₃[1]

Aromatic

(para)
~7.5 Multiplet ~7-8 In CDCl₃[1]

Acetophenon

e-13C6
Methyl (-CH₃) ~2.6 Doublet

¹J(¹³C,¹H) ≈

125-130

Predicted;

coupling to

the carbonyl

carbon (if

13C) and/or

long-range to

the ring.

Aromatic ~7.4 - 8.0
Complex

Multiplets

¹J(¹³C,¹H) ≈

160

Predicted;

large one-

bond

couplings will

dominate the

spectrum.

13C NMR (Carbon NMR)

In a proton-decoupled 13C NMR spectrum of Acetophenone-13C6, all six carbons of the

phenyl ring will be observed as strong signals due to 100% 13C enrichment. Without proton

decoupling, these signals would be split by the attached protons. The chemical shifts are not

expected to change significantly from the unlabeled compound.
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Compound Carbon
Chemical Shift (δ)

ppm
Notes

Acetophenone Methyl (-CH₃) ~26.6 In CDCl₃[1]

Aromatic (C-ortho) ~128.3 In CDCl₃[1]

Aromatic (C-meta) ~128.6 In CDCl₃[1]

Aromatic (C-para) ~133.1 In CDCl₃[1]

Aromatic (C-ipso) ~137.1 In CDCl₃[1]

Carbonyl (C=O) ~198.2 In CDCl₃[1]

Acetophenone-13C6 Methyl (-CH₃) ~26.6 Predicted

Aromatic (¹³C-ring) ~128 - 138

Predicted; all six ring

carbons will show

intense signals.

Carbonyl (C=O) ~198.2 Predicted

Table 2: Mass Spectrometry (MS) Data
The mass spectrum of Acetophenone-13C6 will show a molecular ion peak that is 6 mass

units higher than that of unlabeled acetophenone, reflecting the replacement of six 12C atoms

with 13C atoms.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Key Fragments

(m/z)
Notes

Acetophenone C₈H₈O 120.15

120 (M+), 105

(M-CH₃)+, 77

(C₆H₅)+

Electron

Ionization (EI)[2]

[3]

Acetophenone-

13C6
¹³C₆C₂H₈O 126.10[4]

126 (M+), 111

(M-CH₃)+, 83

(¹³C₆H₅)+

Predicted for EI;

fragments retain

the six 13C

atoms.
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Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum is less affected by isotopic labeling of the carbon backbone compared to NMR

and MS. Minor shifts in vibrational frequencies involving the aromatic ring are expected.

Functional Group

Unlabeled

Acetophenone

(cm⁻¹)

Predicted for

Acetophenone-13C6

(cm⁻¹)

Vibrational Mode

C=O (Ketone) ~1685 ~1685 Stretch[5][6]

Aromatic C-H ~3000-3100 ~3000-3100 Stretch[5]

Aromatic C=C ~1600, ~1450 Minor shift expected Ring Stretch

Aliphatic C-H ~2960, ~2870 ~2960, ~2870 Stretch[5]

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

generalized for the analysis of isotopically labeled small molecules like Acetophenone-13C6.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the isotopic labeling

pattern and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve 5-10 mg of Acetophenone-13C6 in approximately 0.6 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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1H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g.,

'zgpg30' on Bruker instruments).

Spectral Width: Approximately 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. For quantitative analysis of 13C-labeled compounds, a

longer delay (e.g., 5 times the longest T1) and an inverse-gated decoupling sequence should

be used to suppress the NOE effect.[7]

Number of Scans: Due to the high enrichment, a relatively low number of scans (e.g., 64-

256) should be sufficient, a significant reduction compared to acquiring a natural abundance

13C spectrum.[7]

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

Integrate the signals (for 1H NMR).

Mass Spectrometry (MS)
Objective: To determine the molecular weight, confirm the isotopic enrichment, and analyze the

fragmentation pattern.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for GC-MS):

Prepare a dilute solution of Acetophenone-13C6 in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.

Data Analysis:

Identify the molecular ion peak (M+) to confirm the mass of the labeled compound.
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Analyze the isotopic cluster of the molecular ion to determine the isotopic purity.[8][9]

Compare the fragmentation pattern to that of unlabeled acetophenone to identify fragments

containing the 13C6-ring.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and observe any subtle shifts in

vibrational frequencies due to isotopic labeling.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

Place a small drop of liquid Acetophenone-13C6 directly onto the ATR crystal.

If the sample is solid, press a small amount firmly against the crystal.

FTIR-ATR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands for the ketone C=O stretch, aromatic C-H and

C=C stretches, and aliphatic C-H stretches.

Compare the spectrum to that of unlabeled acetophenone to note any minor shifts,

particularly in the fingerprint region (below 1500 cm⁻¹), which may be indicative of the

heavier carbon isotopes in the aromatic ring.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

labeled compound like Acetophenone-13C6.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Final Output

Acetophenone-13C6

Dissolve in
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Volatile Solvent Neat Liquid/Solid
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Chemical Shifts
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Molecular Ion (M+)
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Fragmentation

Functional Groups
Vibrational Modes

Comprehensive
Spectral Report

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of Acetophenone-13C6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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